molecular formula C12H14N2O B6461111 1-methyl-6-(2-methylprop-2-en-1-yl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 2549027-90-7

1-methyl-6-(2-methylprop-2-en-1-yl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B6461111
CAS No.: 2549027-90-7
M. Wt: 202.25 g/mol
InChI Key: JJQKNUDQUYMFJW-UHFFFAOYSA-N
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Description

The compound 1-methyl-6-(2-methylprop-2-en-1-yl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one belongs to the pyrrolo[2,3-c]pyridin-7-one family, a class of nitrogen-containing heterocycles with demonstrated relevance in medicinal chemistry. Its structure features a bicyclic core (pyrrolo-pyridinone) with a methyl group at the 1-position and a 2-methylprop-2-en-1-yl (isoprenoid) substituent at the 6-position. These substituents influence its physicochemical properties, such as lipophilicity and molecular volume, which are critical for interactions with biological targets like bromodomains (BRD4, BRD9) .

Properties

IUPAC Name

1-methyl-6-(2-methylprop-2-enyl)pyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(2)8-14-7-5-10-4-6-13(3)11(10)12(14)15/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQKNUDQUYMFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C=CC2=C(C1=O)N(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-6-(2-methylprop-2-en-1-yl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-methyl-6-(2-methylprop-2-en-1-yl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is C12H14N2OC_{12}H_{14}N_2O, with a molecular weight of approximately 202.26 g/mol. The compound features a pyrrolo[2,3-c]pyridine core structure that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-c]pyridine derivatives. For instance, compounds within this class have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Some derivatives demonstrate potent inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. For example, inhibitors targeting the RET kinase have shown significant promise, with IC50 values in the low micromolar range .
CompoundTargetIC50 (μM)
Pz-1RET0.076
Compound 20RET0.136

The mechanism by which 1-methyl-6-(2-methylprop-2-en-1-yl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one exerts its effects may involve:

  • Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.
  • Apoptosis Induction : The compound has been associated with increased apoptosis in treated cells, likely through the activation of intrinsic pathways involving caspases .

Study on RET Inhibition

A notable study explored the structure-activity relationship (SAR) of pyrrolo[2,3-c]pyridine derivatives as RET inhibitors. It was found that specific substitutions on the core structure significantly enhanced inhibitory activity against RET-positive cancer cell lines.

Cellular Assays

In cellular assays involving lung cancer cell lines with CCDC6-RET fusions, compounds derived from this scaffold exhibited substantial growth inhibition. For instance:

CompoundGI50 (μM)
Compound 190.1067
Compound 200.136

These results indicate a correlation between enzymatic inhibition and cellular growth inhibition.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their differences:

Compound Name Substituents (Position) Molecular Formula Key Biological Targets Synthesis Reference
1-Methyl-6-(2-methylprop-2-en-1-yl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (Target) 1-Me, 6-(2-methylprop-2-en-1-yl) Not explicitly provided* BRD4, BRD9 (hypothesized) Likely Pd-catalyzed coupling
6-Methyl-1H-pyrrolo[2,3-c]pyridin-7-one 6-Me C₈H₈N₂O BRD4, BRD9 Literature methods
1-Benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one 1-Bn C₁₄H₁₂N₂O Not specified Disclosed in patents
1-[(2-Fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one 1-(2-Fluorobenzyl) C₁₄H₁₁FN₂O Research tool (CymitQuimica) Commercial synthesis
BI68262 (6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(pyridin-3-yl)methyl]-...) 6-(Oxadiazole-methyl), 1-(Pyridylmethyl) C₁₇H₁₅N₅O₂ Not specified Multi-step functionalization
1-Methyl-2-phenyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one 1-Me, 2-Ph C₁₄H₁₂N₂O Undisclosed Substituted boronate coupling

*The target compound’s molecular formula is inferred as C₁₂H₁₄N₂O based on structural analogs.

Key Differences and Implications

This group may improve selectivity for BRD9 over BRD4, as larger substituents often modulate bromodomain specificity . 1-Methyl vs. 1-Benzyl: The smaller methyl group (target compound) reduces steric hindrance compared to bulkier benzyl derivatives (), possibly improving metabolic stability but reducing affinity for certain targets requiring aromatic interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves a palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the 6-substituent, as seen in and for similar structures. In contrast, benzyl or fluorophenylmethyl derivatives () require alkylation or reductive amination steps .

Biological Activity: The 6-methyl analog () is reported as a bromodomain inhibitor with submicromolar activity, while the 1-benzyl derivative () lacks disclosed biological data, suggesting its role as a synthetic intermediate. The target compound’s isoprenoid group may confer unique pharmacokinetic properties, such as enhanced cell permeability, compared to polar substituents like the oxadiazole in BI68262 .

Commercial and Research Relevance :

  • Fluorinated analogs (e.g., ) are marketed as research tools, indicating their utility in probing structure-activity relationships. Conversely, the discontinued 1-(2-methoxyethyl) derivative () underscores the challenges in optimizing substituents for drug-like properties .

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